PX-478

Catalog No.
S548069
CAS No.
685898-44-6
M.F
C13H19Cl3N2O3
M. Wt
357.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PX-478

CAS Number

685898-44-6

Product Name

PX-478

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

Molecular Formula

C13H19Cl3N2O3

Molecular Weight

357.7 g/mol

InChI

InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1

InChI Key

VIOQJIQHAPOIKF-YDALLXLXSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

Solubility

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.

Synonyms

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide, PX 478, PX-478, PX478 cpd, S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

Description

The exact mass of the compound PX-478 2HCl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PX-478 2HCl is a small molecule inhibitor that targets hypoxia-inducible factor-1 alpha (HIF-1α) []. HIF-1α is a protein that plays a key role in the body's response to low oxygen (hypoxia) conditions. In normal oxygen levels, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α levels stabilize and it dimerizes with another protein called HIF-1β to form a transcription factor complex. This complex then binds to hypoxia-response elements (HREs) in the DNA of target genes, leading to the expression of genes involved in angiogenesis (blood vessel formation), cell metabolism, and survival.

Anti-tumor Activity

PX-478 2HCl has been shown to be an effective inhibitor of HIF-1α in various cancer cell lines []. It works by blocking the translation of HIF-1α protein, thereby reducing its overall levels and preventing the formation of the HIF-1α/HIF-1β complex. This ultimately leads to the downregulation of HIF-1 target genes, including vascular endothelial growth factor (VEGF) and glucose transporter-1 (GLUT-1), which are essential for tumor growth and progression []. Studies have shown that PX-478 2HCl exhibits anti-tumor activity in xenograft models of human colon cancer, suppressing tumor growth and even achieving cures in some cases [].

Radiosensitization

PX-478 2HCl has also been demonstrated to enhance the radiosensitivity of cancer cells []. Radiation therapy is a common treatment for cancer, but some tumors are resistant to radiation. PX-478 2HCl, by inhibiting HIF-1α, may help to overcome this resistance. Studies have shown that combining PX-478 2HCl with radiation therapy leads to a greater reduction in tumor growth compared to either treatment alone [].

Other Potential Applications

In addition to its anti-tumor properties, PX-478 2HCl is being investigated for its potential applications in other diseases characterized by hypoxia, such as chronic obstructive pulmonary disease (COPD) and ischemic heart disease []. However, more research is needed to determine its efficacy and safety in these contexts.

PX-478 is a novel small molecule compound known for its role as an inhibitor of hypoxia-inducible factor-1 alpha (HIF-1α), a critical transcription factor involved in the cellular response to low oxygen levels. Its chemical formula is C13H20Cl4N2O3C_{13}H_{20}Cl_{4}N_{2}O_{3}, and it is classified as an investigational drug currently undergoing clinical trials for its efficacy in treating advanced metastatic cancers and lymphomas. PX-478 functions by disrupting HIF-1α activity, which is essential for the survival and proliferation of cancer cells under hypoxic conditions. The compound has demonstrated potential in inducing apoptosis (programmed cell death) and inhibiting angiogenesis by down-regulating vascular endothelial growth factor (VEGF) expression, which is crucial for new blood vessel formation necessary for tumor growth .

  • PX-478 2HCl acts by inhibiting HIF-1α protein at multiple levels [].
  • It can decrease HIF-1α protein translation under hypoxic conditions and reduce overall HIF-1α protein levels in both normoxic and hypoxic environments [].
  • This disrupts the ability of HIF-1α to activate its target genes, which are essential for cancer cell survival, proliferation, and metastasis [].
  • Additionally, PX-478 2HCl may enhance the effectiveness of radiotherapy in cancer treatment [].
  • PX-478 2HCl is an investigational drug, and its safety profile in humans is still under evaluation.
  • Since it is intended for potential cancer treatment, it's likely to have side effects. However, specific data on its toxicity is not publicly available.
  • As with any research chemical, it's crucial to handle PX-478 2HCl with appropriate safety measures, following laboratory protocols and wearing personal protective equipment.
That lead to the formation of its active structure. Although specific synthetic pathways are not detailed in the available literature, the compound can be synthesized from starting materials that include amino acids and chlorinated ethyl groups. The final product is obtained through a series of reactions that involve amination and oxidation steps to introduce the necessary functional groups while ensuring purity and bioactivity .

The biological activity of PX-478 has been extensively studied in various cancer cell lines. It has been shown to enhance radiosensitivity, particularly in prostate carcinoma cells, by inducing cell cycle arrest and increasing apoptosis under both normoxic and hypoxic conditions. For instance, studies have indicated that PX-478 significantly reduces clonogenic survival rates in treated cells, demonstrating its potent antitumor effects . The compound's ability to lower HIF-1α levels correlates positively with its antitumor efficacy across different types of tumors, including colon, prostate, breast, renal, and pancreatic cancers .

PX-478 is primarily being explored for its applications in oncology as an antitumor agent. Its ability to inhibit HIF-1α makes it a candidate for treating various cancers characterized by hypoxia-induced resistance mechanisms. Clinical trials are ongoing to evaluate its safety and efficacy in patients with advanced cancers. Additionally, research into combining PX-478 with radiotherapy has shown promising results, suggesting potential applications in enhancing the effectiveness of existing cancer treatments .

Interaction studies have revealed that PX-478 enhances the sensitivity of cancer cells to radiation therapy by modifying cellular responses to hypoxia. In vitro studies demonstrate that treatment with PX-478 leads to increased levels of phosphorylated histone H2AX, indicating DNA damage response activation. The compound's ability to modulate cell cycle dynamics further supports its role in enhancing radiosensitivity among various cancer cell lines . These findings highlight the potential for PX-478 as a therapeutic adjunct in radiation therapy protocols.

Compound NameMechanism of ActionUnique Features
EZN-2208Inhibits HIF-1α expressionUtilizes RNA interference technology
LenvatinibMulti-targeted tyrosine kinase inhibitorTargets multiple pathways including angiogenesis
DexamethasoneAnti-inflammatory steroidModulates immune response affecting tumor microenvironment
SunitinibTyrosine kinase inhibitor affecting angiogenesisBroad-spectrum anti-cancer activity

PX-478's unique mechanism—specifically targeting HIF-1α translation without reliance on pVHL or p53—distinguishes it from these compounds. Its investigational status also suggests ongoing exploration into novel therapeutic avenues that may not yet be fully realized with other agents .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

356.046126 g/mol

Monoisotopic Mass

356.046126 g/mol

Heavy Atom Count

21

Appearance

Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T23U22X160

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

HIF-1alpha Inhibitor PX-478 is an orally active small molecule with potential antineoplastic activity. Although its mechanism of action has yet to be fully elucidated, HIF1-alpha inhibitor PX-478 appears to inhibit hypoxia-inducible factor 1-alpha (HIF1A) expression, which may result in decreased expression of HIF1A downstream target genes important to tumor growth and survival, a reduction in tumor cell proliferation, and the induction of tumor cell apoptosis. The inhibitory effect of this agent is independent of the tumor suppressor genes VHL and p53 and may be related to derangements in glucose uptake and metabolism due to inhibition of glucose transporter-1 (Glut-1).

Mechanism of Action

PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF).

Other CAS

685898-44-6

Wikipedia

Px-478

Dates

Modify: 2023-08-15
1: Lee K, Kim HM. A novel approach to cancer therapy using PX-478 as a HIF-1α inhibitor. Arch Pharm Res. 2011 Oct;34(10):1583-5. doi: 10.1007/s12272-011-1021-3. Review. PubMed PMID: 22076756.
2: Schwartz DL, Bankson JA, Lemos R Jr, Lai SY, Thittai AK, He Y, Hostetter G, Demeure MJ, Von Hoff DD, Powis G. Radiosensitization and stromal imaging response correlates for the HIF-1 inhibitor PX-478 given with or without chemotherapy in pancreatic cancer. Mol Cancer Ther. 2010 Jul;9(7):2057-67. doi: 10.1158/1535-7163.MCT-09-0768. Epub 2010 Jun 29. PubMed PMID: 20587661; PubMed Central PMCID: PMC2935253.
3: Jacoby JJ, Erez B, Korshunova MV, Williams RR, Furutani K, Takahashi O, Kirkpatrick L, Lippman SM, Powis G, O'Reilly MS, Herbst RS. Treatment with HIF-1alpha antagonist PX-478 inhibits progression and spread of orthotopic human small cell lung cancer and lung adenocarcinoma in mice. J Thorac Oncol. 2010 Jul;5(7):940-9. doi: 10.1097/JTO.0b013e3181dc211f. PubMed PMID: 20512076; PubMed Central PMCID: PMC3782111.
4: Schwartz DL, Powis G, Thitai-Kumar A, He Y, Bankson J, Williams R, Lemos R, Oh J, Volgin A, Soghomonyan S, Nishii R, Alauddin M, Mukhopadhay U, Peng Z, Bornmann W, Gelovani J. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects. Mol Cancer Ther. 2009 Apr;8(4):947-58. doi: 10.1158/1535-7163.MCT-08-0981. PubMed PMID: 19372568; PubMed Central PMCID: PMC2908257.
5: Palayoor ST, Mitchell JB, Cerna D, Degraff W, John-Aryankalayil M, Coleman CN. PX-478, an inhibitor of hypoxia-inducible factor-1alpha, enhances radiosensitivity of prostate carcinoma cells. Int J Cancer. 2008 Nov 15;123(10):2430-7. doi: 10.1002/ijc.23807. PubMed PMID: 18729192.
6: Koh MY, Spivak-Kroizman T, Venturini S, Welsh S, Williams RR, Kirkpatrick DL, Powis G. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Mol Cancer Ther. 2008 Jan;7(1):90-100. doi: 10.1158/1535-7163.MCT-07-0463. PubMed PMID: 18202012.
7: Jordan BF, Black K, Robey IF, Runquist M, Powis G, Gillies RJ. Metabolite changes in HT-29 xenograft tumors following HIF-1alpha inhibition with PX-478 as studied by MR spectroscopy in vivo and ex vivo. NMR Biomed. 2005 Nov;18(7):430-9. PubMed PMID: 16206237.
8: Jordan BF, Runquist M, Raghunand N, Baker A, Williams R, Kirkpatrick L, Powis G, Gillies RJ. Dynamic contrast-enhanced and diffusion MRI show rapid and dramatic changes in tumor microenvironment in response to inhibition of HIF-1alpha using PX-478. Neoplasia. 2005 May;7(5):475-85. PubMed PMID: 15967100; PubMed Central PMCID: PMC1501160.
9: Welsh S, Williams R, Kirkpatrick L, Paine-Murrieta G, Powis G. Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha. Mol Cancer Ther. 2004 Mar;3(3):233-44. PubMed PMID: 15026543.

Explore Compound Types